molecular formula C9H16N4 B15277814 (5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

(5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

Katalognummer: B15277814
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: LJCRKKHMKCLPQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a cyclopentyl group attached to the triazole ring, along with a methyl group and a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Methylation: The addition of a methyl group to the nitrogen atom of the triazole ring.

    Methanamination: The attachment of the methanamine group to the triazole ring.

These reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-1,2,3-triazole: Lacks the cyclopentyl and methanamine groups.

    5-Cyclopentyl-1H-1,2,3-triazole: Lacks the methyl and methanamine groups.

    1-Methyl-5-(aminomethyl)-1H-1,2,3-triazole: Lacks the cyclopentyl group.

Uniqueness

The presence of the cyclopentyl, methyl, and methanamine groups in (5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine makes it unique compared to other triazoles

Eigenschaften

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

(5-cyclopentyl-1-methyltriazol-4-yl)methanamine

InChI

InChI=1S/C9H16N4/c1-13-9(7-4-2-3-5-7)8(6-10)11-12-13/h7H,2-6,10H2,1H3

InChI-Schlüssel

LJCRKKHMKCLPQS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(N=N1)CN)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.